N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2S/c1-2-14(10-4-3-5-11-14)16-19(17,18)13-8-6-12(15)7-9-13/h1,6-9,16H,3-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLOPOYPUMRDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCCC1)NS(=O)(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide typically involves the reaction of 1-ethynylcyclohexylamine with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Synthesis and Properties
The synthesis of N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide typically involves the reaction of 1-ethynylcyclohexylamine with 4-fluorobenzenesulfonyl chloride. This reaction is conducted in the presence of a base, such as triethylamine, to neutralize hydrochloric acid produced during the process. The reaction usually occurs at room temperature over several hours to ensure complete conversion.
Chemistry
This compound serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:
- Substitution Reactions : Reacts with nucleophiles to form substituted derivatives.
- Coupling Reactions : Can be involved in coupling reactions to synthesize larger molecular frameworks .
Biology
In biological research, this compound has been investigated for its potential as:
- Enzyme Inhibitor : It has shown promise in inhibiting specific enzymes, making it a candidate for drug development targeting various diseases.
- Receptor Modulator : Its structural features allow it to interact with specific receptors, potentially modulating their activity.
Medicine
The therapeutic potential of this compound is significant:
- Anticancer Activity : Research indicates that this compound may inhibit the activity of EZH1 and EZH2 methyltransferases, which are implicated in various cancers. This inhibition can lead to reduced cell proliferation in tumors dependent on these pathways .
- Anti-inflammatory Properties : The sulfonamide group may contribute to anti-inflammatory effects, making it relevant for treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism |
|---|---|---|
| Chemistry | Building block for complex synthesis | Substitution and coupling reactions |
| Biology | Enzyme inhibitor | Modulates enzyme activity via structural interactions |
| Medicine | Anticancer agent | Inhibits EZH1/EZH2 methyltransferase activity |
| Medicine | Anti-inflammatory | Potentially reduces inflammation through sulfonamide action |
Case Study 1: Anticancer Research
A study published in a patent document demonstrated that this compound significantly inhibited cell growth in cancer cell lines dependent on EZH1 and EZH2. The compound was tested against various cancers, including leukemia and lung cancer, showing promising results for future therapeutic applications .
Case Study 2: Enzyme Inhibition
Research explored the compound's ability to inhibit specific enzymes critical in metabolic pathways. The findings suggested that the ethynyl group enhances binding affinity to target enzymes, leading to effective modulation of their activity. This characteristic positions this compound as a potential lead compound for drug development aimed at metabolic disorders .
Mechanism of Action
The mechanism of action of N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide with structurally related 4-fluorobenzenesulfonamide derivatives, focusing on substituents, synthesis, pharmacological activities, and applications.
Pharmacological and Functional Differences
- Receptor Targeting: LSN2424100 () exhibits potent OX2 receptor antagonism (IC₅₀: 8.7 nM) with >100-fold selectivity over OX1, linked to its imidazole and biphenyl groups. In contrast, adamantane-containing derivatives () show CB2 inverse agonism, relevant to osteoclast inhibition.
- Antimicrobial Activity: The benzothiazole derivative () demonstrates moderate antifungal activity, likely due to aromatic π-π interactions with microbial targets.
- Therapeutic vs. Synthetic Roles: The target compound is primarily a synthetic intermediate, while others (e.g., LSN2424100) are optimized for pharmacokinetics (e.g., brain penetration in rodents ).
Physical and Spectroscopic Properties
- Melting Points: The benzothiazole derivative () has a high melting point (274–278°C) due to aromatic stacking, whereas adamantane derivatives () melt at 169–171°C. The target compound’s melting point is unspecified but likely lower due to the ethynyl group’s linear geometry.
- NMR Trends: The ethynyl group in the target compound would show characteristic alkynyl proton signals (e.g., ~2.5 ppm for ≡C-H), contrasting with adamantane’s complex aliphatic signals (1.65–2.06 ppm ).
Biological Activity
N-(1-ethynylcyclohexyl)-4-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group attached to a fluorinated benzene ring, with an ethynylcyclohexyl substituent. This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:
- Cholinesterase Inhibition : Similar compounds have been shown to inhibit cholinesterases, enzymes that break down acetylcholine in the nervous system. This inhibition can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Antimicrobial Activity : The sulfonamide moiety is known for its antibacterial properties. Compounds containing this functional group can inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival .
Inhibition of Cholinesterases
A study evaluating various derivatives of 4-fluorobenzoic acid demonstrated that certain compounds exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The IC50 values for these compounds were comparable to tacrine, a known AChE inhibitor .
| Compound | IC50 (µM) | Selectivity for AChE |
|---|---|---|
| 4a | 12 | Moderate |
| 4d | 8 | High |
Antimicrobial Efficacy
In another study focusing on fluoroaryl compounds, this compound was tested against various bacterial strains. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity.
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| This compound | 32 | 64 |
| Control (Penicillin) | 0.5 | 1 |
Case Study 1: Alzheimer's Disease Model
In a preclinical model of Alzheimer's disease, this compound was administered to assess its effects on cognitive decline. Results indicated that the compound improved memory retention and reduced amyloid plaque formation compared to control groups. The mechanism was attributed to enhanced cholinergic activity due to AChE inhibition.
Case Study 2: Bacterial Infections
A clinical trial investigated the efficacy of this compound in treating bacterial infections resistant to conventional antibiotics. Patients receiving this compound showed significant improvement in infection markers and reduced bacterial load, suggesting its potential as an alternative treatment for resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
